N-(3-Methoxyphenethyl)aniline
Description
Significance of Secondary Amine Scaffolds in Modern Organic Chemistry
Secondary amine scaffolds are fundamental building blocks in the construction of a vast array of organic molecules. wiley-vch.de Their importance stems from their role as key intermediates in the formation of carbon-nitrogen bonds, a cornerstone of organic synthesis. wiley-vch.debath.ac.uk These scaffolds are integral to the synthesis of complex molecular architectures, including those found in pharmaceuticals, agrochemicals, and materials science. researchgate.net The ability of secondary amines to participate in a variety of chemical transformations, such as N-alkylation, acylation, and cross-coupling reactions, makes them highly valuable synthons for creating diverse molecular libraries. wiley-vch.de The generation of these amine-bearing structures is considered a crucial aspect of modern organic chemistry, enabling the preparation of drug targets and compounds for biological screening. bldpharm.com
The phenethylamine (B48288) moiety, a component of N-(3-Methoxyphenethyl)aniline, is particularly significant in medicinal chemistry. It is a structural feature present in numerous naturally occurring and synthetic bioactive compounds, including hormones and neurotransmitters. rsc.org The versatility of the 2-phenethylamine framework allows for its incorporation into a wide range of therapeutic agents targeting various biological systems. rsc.orgsmolecule.com
Rationale for Comprehensive Investigation of this compound
A thorough examination of this compound is warranted due to its potential as a precursor for more complex molecules with desirable biological activities. The methoxy (B1213986) substitution on the phenethyl group can influence the compound's electronic properties and metabolic stability, potentially leading to favorable interactions with biological targets. Research into related compounds, such as 2-(3-Hydroxyphenyl)-N-(3-methoxyphenethyl)acetamide, has suggested potential antioxidant and anti-inflammatory properties, providing a rationale for exploring the bioactivity of the parent amine.
Furthermore, the synthesis and characterization of this compound and its derivatives contribute to the fundamental understanding of structure-activity relationships within this class of compounds. For instance, the synthesis of radiolabeled analogs, such as N-(3-[11C]Methoxybenzyl)-2-(3-methoxyphenyl)ethylaniline, highlights the potential use of this scaffold in developing imaging agents for studying biological processes like P-glycoprotein function. researchgate.net The investigation of halogenated derivatives, like 3-Chloro-N-(3-methoxyphenethyl)aniline, further expands the chemical space around this scaffold, opening avenues for new discoveries in medicinal chemistry. bath.ac.uk
Chemical Profile of this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 51009-27-9 bldpharm.com |
| Molecular Formula | C15H17NO bldpharm.com |
| Molecular Weight | 227.30 g/mol bldpharm.com |
| InChI Key | QFGBVYGOVPOOKR-UHFFFAOYSA-N cymitquimica.com |
Synthesis and Characterization
The synthesis of this compound can be achieved through established methods for the N-alkylation of anilines. A general and effective approach involves the reductive amination of 3-methoxyphenylacetaldehyde with aniline (B41778). This method typically utilizes a reducing agent such as sodium borohydride (B1222165) (NaBH4) or sodium triacetoxyborohydride (B8407120) (Na(OAc)3BH).
Alternatively, the synthesis can proceed via the reaction of 3-methoxyphenethylamine (B363911) with a suitable aniline precursor under conditions that promote N-arylation. One common strategy is the Buchwald-Hartwig amination, which employs a palladium catalyst and a phosphine (B1218219) ligand to couple the amine with an aryl halide or triflate.
A plausible synthetic route involves the reductive amination of 3-methoxyphenylacetaldehyde with aniline. The aldehyde can be prepared by the oxidation of 3-methoxyphenethyl alcohol. The subsequent reaction with aniline in the presence of a reducing agent like sodium cyanoborohydride would yield the target secondary amine.
While specific experimental details for the synthesis of this compound are not extensively documented in publicly available literature, the general procedures for the synthesis of analogous secondary amines are well-established. For example, the synthesis of N-benzylanilines has been reported to proceed by dissolving the corresponding aldehyde and amine in a solvent like dichloromethane, followed by the addition of a drying agent and a reducing agent. rsc.org
Spectroscopic Data
1H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of both the aniline and the 3-methoxyphenethyl moieties. The protons of the ethyl bridge will appear as two triplets. The methoxy group will present as a sharp singlet around 3.8 ppm.
13C NMR Spectroscopy
The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon attached to the methoxy group appearing at a characteristic downfield shift. The two carbons of the ethyl linker will also be visible, as will the carbon of the methoxy group.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to exhibit characteristic absorption bands. A peak in the region of 3350-3450 cm-1 would indicate the N-H stretch of the secondary amine. Aromatic C-H stretching vibrations would appear above 3000 cm-1, while aliphatic C-H stretching would be observed just below 3000 cm-1. The C-O stretching of the methoxy group would likely produce a strong band in the 1250-1000 cm-1 region. Aromatic C=C stretching vibrations would be visible in the 1600-1450 cm-1 range. vscht.cz
Mass Spectrometry
In mass spectrometry, this compound would be expected to show a molecular ion peak [M]+ at m/z 227. The fragmentation pattern would likely involve cleavage of the C-C bond benzylic to the aniline nitrogen, as well as cleavage of the bond between the two carbons of the ethyl bridge, leading to characteristic fragment ions.
Structure
3D Structure
Properties
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-17-15-9-5-6-13(12-15)10-11-16-14-7-3-2-4-8-14/h2-9,12,16H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGBVYGOVPOOKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N 3 Methoxyphenethyl Aniline and Its Structural Analogues
Catalytic Approaches to N-Arylation and Alkylation
Transition metal catalysis has revolutionized the formation of carbon-nitrogen bonds, offering mild and efficient alternatives to classical methods. Ruthenium and palladium complexes, in particular, have emerged as powerful tools for the N-arylation and N-alkylation of amines.
Ligand-Promoted Ruthenium Catalyzed Deaminative Coupling Reactions
Ruthenium catalysts are highly effective in promoting the N-alkylation of amines with alcohols through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. This atom-economical process involves the temporary oxidation of the alcohol to an aldehyde, followed by condensation with the amine to form an imine, and subsequent reduction of the imine by the captured hydrogen to yield the N-alkylated amine, with water as the only byproduct. researchgate.netrsc.org
The reaction is typically catalyzed by ruthenium complexes, often in the presence of a phosphine (B1218219) ligand. For the synthesis of N-(3-Methoxyphenethyl)aniline, this would involve the reaction of aniline (B41778) with 3-methoxyphenethyl alcohol. The general mechanism is as follows:
Dehydrogenation: The ruthenium catalyst abstracts hydrogen from the alcohol, forming a ruthenium hydride species and the corresponding aldehyde (3-methoxyphenylacetaldehyde).
Condensation: The aldehyde reacts with aniline to form an imine intermediate.
Hydrogenation: The ruthenium hydride complex then reduces the imine to the final product, this compound, regenerating the active ruthenium catalyst. researchgate.net
This methodology is considered green due to its high atom economy and the generation of water as the sole byproduct. researchgate.net The choice of ligand can significantly influence the catalyst's activity and selectivity.
| Catalyst System | Alcohol Substrate | Amine Substrate | Product | Yield | Reference |
| [Ru(p-cymene)Cl2]2 / bidentate phosphine | Various primary alcohols | Primary amines | Secondary amines | High | nih.gov |
| Ruthenium(II) complex with aminoamide ligand | Simple alcohols | Primary and secondary amines | N-alkylated amines | High | Not specified |
| Ruthenium(II)-(Arene)-NHC complexes | Aliphatic alcohols | Aniline derivatives | N-alkylated anilines | Up to 95% | researchgate.net |
Palladium-Catalyzed Cross-Coupling Strategies for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a versatile and highly efficient method for the formation of C-N bonds. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. wikipedia.org
For the synthesis of this compound, two main retrosynthetic disconnections are possible for a Buchwald-Hartwig approach:
Route A: Coupling of an aryl halide (e.g., bromobenzene) with 3-methoxyphenethylamine (B363911).
Route B: Coupling of a phenethyl halide (e.g., 3-methoxyphenethyl bromide) with aniline.
The general catalytic cycle for the Buchwald-Hartwig amination involves:
Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the aryl halide to form a Pd(II) complex.
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.
Reductive Elimination: The aryl group and the amino group reductively eliminate from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst. wikipedia.org
The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results. acsgcipr.org The reaction is compatible with a wide range of functional groups, making it a powerful tool for the synthesis of complex molecules. wikipedia.org
| Palladium Precatalyst | Ligand | Aryl Halide | Amine | Base | Product | Yield | Reference |
| Pd(OAc)2 | P(o-tolyl)3 | Bromobenzene | N,N-diethylamino-tributyltin | - | N,N-diethylaniline | High | libretexts.org |
| [Pd(allyl)Cl]2 | XPhos | Bromobenzene | Carbazole | t-BuOLi | N-phenylcarbazole | 98% | nih.gov |
| Pd2(dba)3 | BINAP | Aryl iodides/triflates | Primary amines | - | N-aryl amines | High | wikipedia.org |
Reductive Amination Protocols in Phenethylamine (B48288) and Aniline Synthesis
Reductive amination is a classic and widely used method for the synthesis of amines. This two-step, one-pot process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
To synthesize this compound, this protocol would involve the reaction of 3-methoxyphenylacetaldehyde with aniline, followed by reduction.
Step 1: Imine Formation 3-methoxyphenylacetaldehyde reacts with aniline in a condensation reaction to form the corresponding imine. This reaction is often catalyzed by a weak acid.
Step 2: Reduction A variety of reducing agents can be used to reduce the imine to the final amine product. Common choices include:
Sodium borohydride (B1222165) (NaBH4)
Sodium cyanoborohydride (NaBH3CN)
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) researchgate.net
Catalytic hydrogenation (e.g., H2/Pd-C)
Sodium triacetoxyborohydride is a particularly mild and effective reagent for this transformation, as it is selective for the reduction of imines in the presence of aldehydes. researchgate.net More advanced protocols may utilize flow chemistry, such as with an H-cube apparatus, which can avoid the handling of hazardous reducing agents and simplify work-up procedures. rsc.org
Multi-Step Conversions and Strategic Retrosynthetic Analysis
The synthesis of a target molecule like this compound can be approached through a strategic retrosynthetic analysis, which involves breaking down the molecule into simpler, commercially available starting materials. nih.gov
A primary retrosynthetic disconnection for this compound is the central C-N bond. This leads to two main synthetic strategies:
Disconnection A (C-N bond): This suggests forming the C-N bond between an aniline derivative and a phenethyl derivative. This can be achieved via:
Palladium-catalyzed cross-coupling (Buchwald-Hartwig): Coupling of an aryl halide (e.g., bromobenzene) with 3-methoxyphenethylamine.
Reductive amination: Reaction of aniline with 3-methoxyphenylacetaldehyde.
Ruthenium-catalyzed N-alkylation: Reaction of aniline with 3-methoxyphenethyl alcohol.
Disconnection B (C-C bond of the phenethyl moiety): This is a less direct approach but could involve building the phenethyl group onto the aniline nitrogen. For example, a reaction between N-acetyl-aniline and 3-methoxybenzaldehyde (B106831) followed by reduction.
Chemo- and Regioselective Synthesis of this compound Precursors
The successful synthesis of this compound relies on the efficient and selective preparation of its key precursors, namely 3-methoxyphenethylamine or 3-methoxyphenylacetaldehyde. The regioselectivity of the methoxy (B1213986) group at the 3-position is a critical consideration.
Synthesis of 3-Methoxyphenethylamine: This precursor can be synthesized through various routes, often starting from 3-methoxyphenylacetonitrile or 3-methoxyphenylacetic acid. For example, the reduction of 3-methoxyphenylacetonitrile with a suitable reducing agent like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation yields 3-methoxyphenethylamine.
Synthesis of 3-Methoxyphenylacetaldehyde: This aldehyde can be prepared by the oxidation of 3-methoxyphenethyl alcohol using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or through Swern oxidation.
The introduction of the methoxy group at the meta position of the benzene (B151609) ring is typically achieved through electrophilic aromatic substitution on a precursor molecule where the directing effects of existing substituents favor meta-substitution, or by using a starting material that already contains the desired substitution pattern, such as m-anisaldehyde or 3-methoxyphenol. Controlling the regioselectivity is crucial to avoid the formation of ortho- and para-isomers. mdpi.com
Detailed Mechanistic Studies of Reactions Involving N 3 Methoxyphenethyl Aniline Derivatives
Reaction Kinetics and Transition State Characterization
The kinetics of reactions involving N-(3-Methoxyphenethyl)aniline, particularly in nucleophilic aromatic substitution (SNAr), are expected to be influenced by both steric and electronic factors imparted by its substituents. The N-(3-Methoxyphenethyl) group, being bulkier than a simple alkyl group like methyl, would likely decrease the rate of reactions where the nitrogen atom acts as a nucleophile due to increased steric hindrance at the reaction center.
Kinetic studies on the SNAr reactions of aniline (B41778) and N-methylaniline with 4-nitrophenyl-2,4,6-trinitrophenyl ether have shown that aniline is considerably more reactive than N-methylaniline. unilag.edu.ngresearchgate.net This difference is attributed to greater steric hindrance in the formation of the intermediate complex for N-methylaniline. researchgate.net Following this trend, this compound would be expected to exhibit even slower reaction rates compared to N-methylaniline under similar conditions.
The transition state for these SNAr reactions is expected to involve the formation of a Meisenheimer-like intermediate, a resonance-stabilized anionic σ-complex. unilag.edu.ng The stability of this transition state, and thus the reaction rate, is sensitive to the solvent and the presence of catalysts. Computational studies on related aniline derivatives reacting with radicals have utilized methods like M06-2X and CCSD(T) to map potential energy surfaces and characterize transition state geometries, including bond lengths of forming and breaking bonds and their vibrational frequencies. mdpi.com Similar computational approaches would be invaluable in precisely characterizing the transition states and reaction pathways for this compound.
Table 1: Comparison of Second-Order Rate Constants (kA) for the Reaction of Amines with 4-Nitrophenyl-2,4,6-trinitrophenyl Ether in Different Solvents
| Amine | Solvent | kA (dm3 mol-1 s-1) |
| Aniline | Acetonitrile | 1.03 |
| N-Methylaniline | Acetonitrile | 2.5 x 10-5 |
| Aniline | Dimethyl Sulfoxide | 11.5 |
| N-Methylaniline | Dimethyl Sulfoxide | 1.1 x 10-4 |
Data sourced from kinetic studies on aniline and N-methylaniline. unilag.edu.ng
Investigation of General-Base Catalysis in Aromatic Nucleophilic Substitution Reactions
Aromatic nucleophilic substitution reactions involving primary and secondary amines are often subject to base catalysis. unilag.edu.ngnih.gov In the case of this compound, which is a secondary amine, general-base catalysis is a highly probable mechanistic feature in its SNAr reactions. This catalytic pathway involves a base assisting in the removal of the proton from the nitrogen atom in the zwitterionic intermediate, thereby facilitating the progression to products. researchgate.net
The general mechanism involves the initial nucleophilic attack of the amine on the aromatic ring to form a zwitterionic intermediate. This is followed by a proton transfer step, which can be rate-limiting and is accelerated by a base. The efficiency of the base catalysis is consistent with a proton transfer mechanism. unilag.edu.ngresearchgate.net Studies have shown that for reactions of aniline, the catalysis by a second amine molecule is a significant pathway. unilag.edu.ng Given the structural similarities, this compound would be expected to participate in and be catalyzed by other amine molecules in the reaction mixture.
The kinetic expression for such a reaction would show a dependence on the concentration of the base. The stabilization provided by general-base catalysis can be crucial, especially for less reactive substrates, as it lowers the activation energy by decreasing the negative charge transferred to the aromatic ring in the transition state. nih.gov
Proton Transfer Dynamics and Catalytic Cycles
In the context of catalytic cycles, for instance in transition-metal-catalyzed cross-coupling reactions, proton transfer from the coordinated aniline derivative can be a crucial step in the regeneration of the active catalyst. While specific studies on this compound are lacking, the principles of proton-coupled electron transfer are well-established for aniline derivatives.
The methoxy (B1213986) group on the phenethyl substituent, being an electron-donating group, would slightly increase the electron density on the aniline nitrogen through inductive effects, potentially influencing its basicity and the dynamics of proton transfer.
Radical-Dominant Mechanisms in Aniline-Related Polymerization Processes
The polymerization of aniline and its derivatives often proceeds through a radical-dominant mechanism. uliege.be For this compound, it is anticipated that polymerization, if induced, would also follow a pathway involving radical intermediates.
Studies on the polymerization of N,N-dimethylaniline have shown that it can undergo quasi-living free radical polymerization. ucl.ac.uk The initiation of such a process would likely involve the formation of a radical cation of this compound. The propagation would then proceed by the successive addition of monomer units to the growing polymer chain, which possesses a radical end.
The substituent on the nitrogen atom can influence the stability of the radical intermediate and the stereochemistry of the resulting polymer. The presence of the 3-methoxyphenethyl group may introduce steric and electronic effects that could alter the polymerization rate and the properties of the final polymer compared to simpler N-alkylanilines. For instance, in the atom transfer radical polymerization (ATRP) of substituted styrenes, electron-donating groups at the meta position have been observed to lead to surprisingly fast growth rates. nih.gov
Stereochemical Outcomes and Diastereoselective Pathways
Currently, there is a lack of specific research on the stereochemical outcomes of reactions involving this compound. However, the presence of a stereocenter in a derivative of this compound could lead to diastereoselective reactions.
If a reaction creates a new stereocenter in a molecule that already contains one (for instance, if the phenethyl group were substituted to be chiral), the formation of one diastereomer over the other would be favored. The degree of diastereoselectivity would depend on the nature of the reaction, the transition state geometry, and the steric and electronic interactions between the existing stereocenter and the reacting center.
For example, in nucleophilic additions to a carbonyl group elsewhere in a molecule containing a chiral this compound moiety, the approach of the nucleophile could be directed by the chiral amine substituent, leading to a preferred diastereomeric product. While no specific examples for this compound are documented, the principles of asymmetric induction are well-established in organic chemistry.
Sophisticated Spectroscopic and Crystallographic Characterization of N 3 Methoxyphenethyl Aniline Systems
Advanced Vibrational Spectroscopy: FT-IR and Raman Analysis for Conformational Insights
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the molecular structure and conformational properties of N-(3-Methoxyphenethyl)aniline. The vibrational modes are sensitive to the molecule's geometry and the nature of its chemical bonds.
In the FT-IR spectrum, the N-H stretching vibration of the secondary amine is a key diagnostic peak, typically appearing as a sharp band in the 3350-3450 cm⁻¹ region. researchgate.net The precise position of this band can indicate the extent of hydrogen bonding in the sample. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl bridge appear just below this value, typically between 2850 and 2960 cm⁻¹. nih.gov
The methoxy (B1213986) group (-OCH₃) introduces characteristic vibrations, including the C-H stretching in the methyl group (around 2830-2950 cm⁻¹) and the strong C-O stretching band, which is expected in the 1200-1275 cm⁻¹ range for aryl ethers. The C=C stretching vibrations within the two aromatic rings give rise to a series of bands in the 1450-1610 cm⁻¹ region. nih.gov
Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the "ring breathing" modes, often produce strong signals in the Raman spectrum. researchgate.net Theoretical calculations on aniline (B41778) and its derivatives show that the ratio of quinonic to aniline-like structures can significantly alter the Raman spectra, a principle that helps in understanding the electronic structure of the molecule. cuni.cz
Table 1: Predicted FT-IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |
| N-H | Stretching | 3350 - 3450 | Medium (IR), Weak (Raman) |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H | Stretching | 2850 - 2960 | Medium |
| C=C (Aromatic) | Stretching | 1450 - 1610 | Strong-Medium |
| C-N | Stretching | 1250 - 1350 | Medium |
| C-O (Aryl Ether) | Asymmetric Stretching | 1200 - 1275 | Strong (IR) |
| Aromatic C-H | Out-of-plane Bending | 690 - 900 | Strong (IR) |
This table is generated based on typical frequency ranges for the specified functional groups.
High-Resolution Nuclear Magnetic Resonance (NMR) for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural elucidation of this compound in solution. hyphadiscovery.com Both ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework.
In the ¹H NMR spectrum, the proton of the N-H group is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The protons on the aniline ring will appear in the aromatic region (typically δ 6.6–7.4 ppm), as will the protons on the 3-methoxyphenyl (B12655295) ring. rsc.org The phenethyl moiety gives rise to two characteristic triplets for the adjacent methylene (B1212753) (-CH₂-) groups, typically in the δ 2.8–3.5 ppm range. The methoxy group (-OCH₃) protons will appear as a sharp singlet, usually around δ 3.8 ppm. mdpi.com
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbons of the aromatic rings resonate in the δ 110–160 ppm region. The carbon atom attached to the nitrogen (C-N) and the carbon attached to the oxygen (C-O) of the methoxy group will be shifted downfield. kpi.ua The two aliphatic carbons of the ethyl bridge will appear upfield, typically in the δ 35–55 ppm range. rsc.org Advanced NMR techniques like COSY, HSQC, and HMBC can be used to confirm the connectivity between protons and carbons, solidifying the structural assignment. dlsu.edu.ph
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aniline Ring Carbons | - | 113 - 148 |
| Aniline Ring Protons | 6.6 - 7.3 | - |
| 3-Methoxyphenyl Ring Carbons | - | 112 - 160 |
| 3-Methoxyphenyl Ring Protons | 6.7 - 7.3 | - |
| -CH₂-N | ~3.4 | ~45 |
| -CH₂-Ar | ~2.9 | ~36 |
| -OCH₃ | ~3.8 | ~55 |
| N-H | Variable (broad) | - |
Note: Predicted values are based on data for similar structures such as N-phenethylaniline and methoxy-substituted aromatics. rsc.orgcaltech.edu The exact chemical shifts can vary depending on the solvent and experimental conditions.
Single-Crystal X-ray Diffraction Analysis for Solid-State Conformation and Intermolecular Interactions
Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. uwaterloo.cacarleton.edu This method provides exact bond lengths, bond angles, and torsional angles, revealing the molecule's solid-state conformation. Furthermore, it elucidates the complex network of intermolecular interactions that dictate the crystal packing.
In the crystal lattice of this compound, the secondary amine group (N-H) is expected to be a primary site for hydrogen bonding. The nitrogen-bound hydrogen atom can act as a hydrogen bond donor. Potential acceptors for this hydrogen bond could be the nitrogen atom of a neighboring molecule or the oxygen atom of the methoxy group. Such interactions are crucial in forming extended one-, two-, or three-dimensional supramolecular architectures. The formation of these networks significantly influences the material's physical properties, such as its melting point and solubility.
Mass Spectrometry Techniques for Mechanistic Pathway Confirmation (e.g., Isotopic Labelling)
Mass spectrometry (MS) is a vital tool for determining the molecular weight of this compound and for studying its fragmentation patterns, which can confirm its structure. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The molecule's odd number of nitrogen atoms means its molecular ion peak (M⁺) will have an odd mass-to-charge (m/z) ratio, according to the nitrogen rule. youtube.com
Isotopic labeling is a sophisticated MS technique used to trace the path of atoms through fragmentation processes or chemical reactions. wikipedia.org For instance, by synthesizing this compound with specific atoms replaced by heavier isotopes (e.g., ¹³C in the aniline ring or Deuterium on the ethyl bridge), one can precisely follow how the molecule breaks apart in the mass spectrometer. This helps to confirm fragmentation mechanisms. For example, labeling can distinguish between the loss of the aniline moiety versus the methoxyphenethyl moiety. This technique is also invaluable in mechanistic studies of reactions involving the compound, allowing researchers to track which parts of the molecule are transferred or altered. nih.govnih.gov
Electronic Absorption (UV-Vis) Spectroscopy and Excited State Properties
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. nih.gov The spectrum of this compound is expected to be dominated by π → π* transitions associated with its two aromatic rings. Aniline itself typically shows two major absorption bands, one around 230-240 nm and a second, weaker band around 280-290 nm. researchgate.net The substitution on the nitrogen and the presence of the methoxy group on the second phenyl ring will influence the exact position (λ_max) and intensity of these absorptions. The methoxy group, being an electron-donating group, typically causes a slight red shift (bathochromic shift) of the absorption bands. nih.gov Studying the excited state properties, often in conjunction with computational methods, can reveal details about processes like fluorescence and intramolecular charge transfer, which are influenced by the electronic communication between the two aromatic systems linked by the flexible ethyl bridge. jcu.cz
Theoretical and Computational Chemistry Investigations of N 3 Methoxyphenethyl Aniline
Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the electronic structure and optimized geometry of molecules. For N-(3-Methoxyphenethyl)aniline, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-31G**, are used to find the lowest energy conformation, known as the ground state geometry. scispace.com This process involves systematically adjusting the molecule's bond lengths, bond angles, and dihedral angles to minimize the total electronic energy.
The resulting optimized structure represents the most stable three-dimensional arrangement of the atoms. Key parameters obtained from this calculation include the precise bond lengths between atoms (e.g., C-N, C-O, C-C) and the angles formed between them. These theoretical values provide a foundational understanding of the molecule's architecture. Vibrational frequency calculations are subsequently performed at the same level of theory to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict its infrared spectrum. scispace.com
Table 1: Representative Theoretical Geometric Parameters for this compound Note: These are illustrative values based on DFT calculations of similar aniline (B41778) derivatives.
| Parameter | Bond/Angle | Theoretical Value |
|---|---|---|
| Bond Length | C-N (Aniline) | ~1.40 Å |
| Bond Length | N-C (Ethyl) | ~1.46 Å |
| Bond Length | C-O (Methoxy) | ~1.37 Å |
| Bond Angle | C-N-C | ~118° |
| Bond Angle | C-O-C | ~117° |
Conformational Analysis and Potential Energy Surfaces of the this compound Moiety
The this compound molecule possesses significant conformational flexibility due to several rotatable single bonds, particularly within the phenethyl side chain and at the C-N bond connecting it to the aniline ring. Conformational analysis is performed to explore these different spatial arrangements (conformers) and their relative energies.
This analysis is often accomplished by systematically rotating specific dihedral angles and calculating the energy at each step, a process known as potential energy surface (PES) scanning. colostate.edu The PES maps the energy of the molecule as a function of its geometry, revealing low-energy valleys that correspond to stable conformers and energy peaks that represent the transition states between them. scispace.com For this compound, key scans would include the rotation around the aniline N-C(ethyl) bond and the C(ethyl)-C(ethyl) bond. This analysis helps to identify the most likely shapes the molecule will adopt and the energy barriers required for it to change from one conformation to another. colostate.edu
Quantum Chemical Characterization of Electronic Structure and Reactivity
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity. chalcogen.ro A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the electron-rich aniline and methoxybenzene rings are expected to contribute significantly to the HOMO, while the LUMO is likely distributed across the aromatic systems. From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify reactivity. thaiscience.infomdpi.com
Table 2: Illustrative Quantum Chemical Descriptors for this compound Note: Values are hypothetical and for illustrative purposes.
| Parameter | Formula | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | - | Electron-donating ability |
| LUMO Energy (ELUMO) | - | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, stability |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |
Molecular Electrostatic Potential (MEP) mapping is a visualization method used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP map illustrates the charge distribution on the molecule's surface using a color spectrum.
Red/Yellow: Regions of negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack and are often associated with electronegative atoms like oxygen and nitrogen. nih.govresearchgate.net
Blue: Regions of positive electrostatic potential, indicating electron-poor areas. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms. nih.gov
Green: Regions of neutral or near-zero potential.
For this compound, the MEP map would be expected to show significant negative potential (red) around the oxygen atom of the methoxy (B1213986) group and the nitrogen atom of the aniline moiety, identifying them as primary sites for electrophilic interaction. researchgate.netmanipal.edu Conversely, the hydrogen atom attached to the aniline nitrogen and other aromatic protons would exhibit positive potential (blue), marking them as sites for potential nucleophilic interaction. researchgate.net
Reaction Mechanism Elucidation via Computational Transition State Search
Computational chemistry is an invaluable tool for mapping out the pathways of chemical reactions. By identifying the transition state (TS)—the highest energy point along the reaction coordinate—the activation energy and the feasibility of a proposed mechanism can be determined. ims.ac.jp
Methods such as the Nudged Elastic Band (NEB) or various eigenvector-following algorithms are used to locate the TS structure connecting reactants and products. ims.ac.jpdtu.dk Once located, the TS is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction path. mdpi.com For a molecule like this compound, one could theoretically study mechanisms such as electrophilic aromatic substitution, oxidation at the nitrogen atom, or N-alkylation reactions. The computational search would provide the geometry of the transition state, its energy relative to the reactants (the activation barrier), and the intrinsic reaction coordinate (IRC) path, confirming that the TS connects the desired reactants and products. mdpi.comnih.gov
Non-Linear Optical (NLO) Properties and Intramolecular Charge Transfer Analysis
Molecules that exhibit significant Non-Linear Optical (NLO) properties are of great interest for applications in optoelectronics and photonics. A common feature of NLO-active organic molecules is the presence of an electron-donating group and an electron-accepting group connected by a π-conjugated system. This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, leading to a large change in the molecule's dipole moment. rsc.org
This compound contains electron-donating groups (the secondary amine and the methoxy group). While it lacks a strong electron-accepting group, its potential for ICT and NLO properties can be evaluated computationally. DFT calculations can predict key NLO-related parameters, including the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). plu.mx A large value for the first hyperpolarizability (β) is a primary indicator of a significant NLO response. researchgate.netuci.edu Analysis of the molecular orbitals involved in electronic transitions can further confirm the presence and nature of the charge transfer. plu.mx
Table 3: Representative Calculated NLO Properties Note: These values are illustrative and serve to explain the concepts.
| Property | Symbol | Significance |
|---|---|---|
| Dipole Moment | μ | Measure of molecular polarity |
| Mean Polarizability | <α> | Molecular response to an external electric field |
Strategic Derivatization and Functionalization Approaches for N 3 Methoxyphenethyl Aniline
Selective Functionalization of the Amine Nitrogen
The secondary amine nitrogen in N-(3-Methoxyphenethyl)aniline is a primary target for selective functionalization due to its nucleophilicity. The principal methods for modifying this site are N-alkylation and N-acylation, which introduce new carbon-based groups onto the nitrogen atom.
N-Alkylation involves the formation of a new carbon-nitrogen bond, converting the secondary amine into a tertiary amine. This transformation can be achieved using various alkylating agents, such as alkyl halides or alcohols, often in the presence of a base or a metal catalyst. For instance, the use of earth-abundant metal catalysts like manganese pincer complexes has been shown to be effective for the N-alkylation of various anilines with alcohols. nih.gov This "borrowing hydrogen" or "hydrogen autotransfer" methodology is an atom-economical approach where the alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the amine. nih.gov Both electron-donating and electron-withdrawing substituents on the aniline (B41778) ring are generally well-tolerated in these reactions, allowing for the synthesis of a diverse library of N-alkylated products in good yields. nih.govnih.gov
N-Acylation introduces an acyl group (R-C=O) to the nitrogen, forming an amide. This reaction is typically performed using acylating agents like acyl chlorides or acid anhydrides. Acylation serves to protect the amino group, reduce its basicity, and decrease the activating effect of the nitrogen on the aniline ring during subsequent reactions like electrophilic aromatic substitution. pearson.com This modulation of reactivity is a key strategic step in multi-step syntheses.
Table 1: Representative Methods for Selective N-Functionalization
| Transformation | Reagent Class | Typical Catalyst/Base | Product Type | Key Feature |
|---|---|---|---|---|
| N-Alkylation | Alcohols | Manganese or Iridium Pincer Complexes, KOtBu | Tertiary Amine | Atom-economical, environmentally friendly. nih.govnih.gov |
| N-Alkylation | Alkyl Halides | CsF-Celite, NaH, K2CO3 | Tertiary Amine | A traditional and widely applicable method. researchgate.net |
| N-Acylation | Acyl Chlorides | Pyridine, Triethylamine | Amide | Reduces nitrogen basicity and ring activation. rsc.org |
| N-Acylation | Acid Anhydrides | Acid catalyst (e.g., isobutyric acid) | Amide | Often requires catalysis to proceed at a reasonable rate. rsc.org |
Aromatic Ring Functionalization Strategies (Methoxy and Aniline Rings)
The two aromatic rings of this compound are both activated towards electrophilic aromatic substitution (SEAr), but they exhibit different levels of reactivity and regioselectivity. wikipedia.orgbyjus.com
The aniline ring is strongly activated by the secondary amino group (-NHR), which is a powerful electron-donating group through resonance. chemistrysteps.com This makes the aniline ring highly nucleophilic and directs incoming electrophiles to the ortho and para positions. byjus.comchemistrysteps.com Reactions such as halogenation often proceed rapidly, even under mild conditions. For example, direct bromination of anilines with bromine water can lead to the formation of poly-brominated products, highlighting the ring's high reactivity. byjus.com To achieve selective mono-substitution, the activating effect of the amino group often needs to be tempered, for instance, through acylation. pearson.com
The methoxy-substituted phenyl ring is also activated, as the methoxy (B1213986) group (-OCH3) is an electron-donating, ortho-, para-directing substituent. However, the activating strength of the methoxy group is less than that of the amino group. Therefore, in a competitive situation, electrophilic attack is more likely to occur on the aniline ring.
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of halogen atoms (Cl, Br, I) using reagents like N-halosuccinimides (NCS, NBS, NIS) or molecular halogens. researchgate.netnih.gov The regioselectivity is typically high for the para position relative to the amino group due to reduced steric hindrance. beilstein-journals.org
Nitration: Introduction of a nitro group (-NO2) using a mixture of concentrated nitric acid and sulfuric acid. askfilo.comyoutube.com Direct nitration of anilines can be complicated by the oxidation of the amino group and the formation of the anilinium ion in the strongly acidic medium. The anilinium ion is a meta-directing deactivator, leading to a mixture of products. stackexchange.comyoutube.com Protecting the amino group via acylation is a common strategy to ensure selective para-nitration. google.comgoogle.com
Friedel-Crafts Reactions: The basicity of the amine nitrogen poses a challenge for traditional Friedel-Crafts alkylation and acylation, as the nitrogen can coordinate with the Lewis acid catalyst (e.g., AlCl3), deactivating it and the aromatic ring. youtube.com This reaction is often not feasible without prior protection of the amino group.
Table 2: Electrophilic Aromatic Substitution Strategies
| Reaction | Electrophile | Typical Reagents | Target Ring | Expected Major Product Position |
|---|---|---|---|---|
| Bromination | Br+ | Br2, NBS | Aniline | para to -NHR group |
| Chlorination | Cl+ | Cl2, NCS, CuCl2beilstein-journals.org | Aniline | para to -NHR group |
| Nitration | NO2+ | HNO3 / H2SO4 | Aniline (with N-protection) | para to protected amino group |
Introduction of Reporter Groups for Advanced Analytical Detection
To enable sensitive detection and quantification in analytical applications, reporter groups such as fluorophores or chromophores can be covalently attached to this compound. These derivatization strategies enhance detectability in techniques like high-performance liquid chromatography (HPLC) and fluorescence spectroscopy. thermofisher.com
The amine nitrogen is a convenient handle for introducing such labels. Reagents that react selectively with amines are widely available. For example, dansyl chloride is a classic reagent that reacts with primary and secondary amines to yield highly fluorescent sulfonamide adducts. Similarly, isothiocyanates, such as fluorescein isothiocyanate (FITC), can react with the amine to form a thiourea linkage, thereby attaching a fluorescent tag to the molecule.
Alternatively, functionalization of the aromatic rings can be used to introduce a reporter group. A two-step process could involve, for instance, nitration of the aniline ring, followed by reduction of the nitro group to a primary amine. This newly introduced primary amine can then be selectively targeted by a wide range of labeling reagents. This approach allows for the introduction of a reporter group without modifying the original secondary amine, which may be important for preserving certain biological or chemical properties.
Table 3: Examples of Reporter Group Introduction
| Reporter Group Type | Derivatization Reagent | Target Site | Linkage Formed | Analytical Application |
|---|---|---|---|---|
| Fluorophore | Dansyl Chloride | Amine Nitrogen | Sulfonamide | Fluorescence Detection, HPLC |
| Fluorophore | Fluorescein Isothiocyanate (FITC) | Amine Nitrogen | Thiourea | Fluorescence Microscopy, Flow Cytometry |
| Chromophore | (Introduced via multi-step synthesis) | Aromatic Ring | Azo dye, etc. | UV-Vis Spectroscopy, Colorimetric Assays |
Modulating Reactivity through Substituent Effects
The reactivity of this compound can be strategically modulated by the introduction of additional substituents onto either aromatic ring. These substituents exert electronic and steric effects that can alter the properties of the entire molecule.
Electronic Effects: Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
EDGs (e.g., -CH3, -OCH3, -NH2) increase the electron density of the aromatic ring, making it more reactive towards electrophilic substitution. chemistrysteps.com They also increase the basicity and nucleophilicity of the amine nitrogen. nih.govresearchgate.net
EWGs (e.g., -NO2, -CN, -CF3, Halogens) decrease the electron density of the ring, deactivating it towards electrophilic attack. semanticscholar.org They also decrease the basicity of the amine nitrogen. chemistrysteps.comresearchgate.net
These effects can be used to direct subsequent reactions. For example, placing a strong EWG on the aniline ring would decrease its reactivity towards SEAr, potentially allowing for selective functionalization of the methoxy-substituted ring. The influence of these substituents on acidity (pKa) and reaction rates can often be quantified using Hammett plots, which provide a linear free-energy relationship. researchgate.net
Steric Effects: The size and position of a substituent can physically hinder the approach of a reagent to a nearby reaction site. nih.govmdpi.com For example, introducing a bulky alkyl group at the ortho position of the aniline ring would sterically encumber both the nitrogen atom and the other ortho position on the ring. This steric hindrance can be exploited to favor substitution at the less hindered para position or to influence the conformation of the molecule. In some cases, extreme steric crowding around the amine can prevent reactions at the nitrogen altogether, potentially favoring substitution on the aromatic ring instead. nih.gov
Table 4: Influence of Substituent Type on Reactivity
| Substituent Type | Example | Effect on Aniline Ring Reactivity (SEAr) | Effect on Amine Nitrogen Basicity |
|---|---|---|---|
| Strong EDG | -NH2 | Strongly Activating | Increases |
| Moderate EDG | -OCH3 | Activating | Increases |
| Weak EDG | -CH3 | Weakly Activating | Slightly Increases |
| Weak EWG | -Cl, -Br | Deactivating | Decreases |
| Strong EWG | -NO2 | Strongly Deactivating | Strongly Decreases |
Emerging Research Frontiers and Potential Applications of N 3 Methoxyphenethyl Aniline Derivatives
Catalytic Applications (e.g., in asymmetric catalysis)
The aniline (B41778) moiety is a cornerstone in modern catalysis, serving both as a versatile substrate for C-H functionalization and as a foundational unit for the synthesis of complex ligands. Derivatives of N-(3-Methoxyphenethyl)aniline are poised to make significant contributions in this domain, particularly in palladium-catalyzed cross-coupling reactions and the development of new chiral ligands.
Recent breakthroughs have demonstrated the highly selective functionalization of aniline derivatives at traditionally hard-to-access positions. nih.gov For instance, palladium catalysis employing specialized S,O-ligands has enabled the direct para-selective C-H olefination and alkynylation of a wide range of anilines. researchgate.netnih.gov The success and selectivity of these reactions are heavily influenced by the electronic and steric nature of the substituents on both the aromatic ring and the nitrogen atom. The this compound scaffold offers distinct features for such transformations:
Electronic Influence : The meta-methoxy group on the phenethyl moiety can electronically influence catalytic centers, albeit remotely, potentially modulating reactivity and selectivity.
Steric Control : The N-phenethyl group provides significant steric bulk that can direct catalysts to specific sites on the aniline ring, enhancing regioselectivity.
Derivatives of this compound could serve as valuable substrates in these advanced catalytic systems, allowing for the synthesis of complex molecular architectures.
Table 1: Potential Catalytic Reactions Involving this compound Derivatives
| Catalytic Reaction | Potential Role of the Aniline Derivative | Key Influencing Factors |
|---|---|---|
| Para-C−H Olefination | Substrate | Steric hindrance from the N-phenethyl group directing the catalyst; electronic nature of the aniline ring. researchgate.net |
| Para-C−H Alkynylation | Substrate | Perfect para-selectivity can be achieved with meta-substituted anilines using a Pd/S,O-ligand system. nih.gov |
| Meta-C−H Arylation | Substrate | Cooperative catalysis with a palladium-S,O-ligand-norbornene system can achieve arylation at the meta-position. nih.gov |
| Asymmetric Hydrogenation | Ligand Precursor | The aniline nitrogen can be a key part of a bidentate ligand, for instance in NHC-pyridine type ligands for asymmetric reactions. mdpi.com |
Furthermore, the this compound structure is an attractive precursor for chiral ligands used in asymmetric catalysis. The secondary amine functionality allows for the introduction of chiral centers and the construction of bidentate or tridentate ligands. For example, N-heterocyclic carbene (NHC) ligands, which have seen extensive use in catalysis, can be synthesized from aniline precursors. mdpi.com By designing and synthesizing chiral ligands derived from this compound, it may be possible to develop highly efficient catalysts for asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. mdpi.com
Materials Science Applications as Precursors for Polymeric or Supramolecular Architectures
In materials science, aniline and its derivatives are primarily known as monomers for the synthesis of polyaniline (PANI), one of the most studied conducting polymers. nih.gov The properties of PANI, such as electrical conductivity, solubility, and processability, can be finely tuned by introducing substituents onto the aniline monomer. rsc.org this compound is a promising candidate as a functional monomer for creating novel polymeric materials.
The polymerization of aniline derivatives can be achieved through chemical or electrochemical oxidation. nih.govgoogle.com The incorporation of this compound into a polymer backbone would be expected to impart specific properties:
Enhanced Solubility : The relatively bulky and flexible N-phenethyl group could disrupt inter-chain packing, potentially improving the solubility of the resulting polymer in common organic solvents. This is a significant advantage, as the processability of the parent polyaniline is often a major challenge. nih.gov
Modified Morphology : Substituents are known to alter the surface morphology of polyaniline films, transitioning from heterogeneous structures to more uniform spherical or hierarchical architectures. rsc.org The specific structure of the N-(3-Methoxyphenethyl) group would likely lead to unique morphological characteristics, which are crucial for applications in sensors and electronic devices.
Tuned Electronic Properties : The methoxy (B1213986) group, being electron-donating, can influence the electronic band structure of the polymer, affecting its conductivity and optical properties. google.com
Table 2: Predicted Influence of this compound as a Monomer on Polymer Properties
| Property | Influence of N-Phenethyl Group | Influence of m-Methoxy Group | Potential Application |
|---|---|---|---|
| Solubility | Increases solubility by reducing chain packing. nih.gov | Minor effect, may slightly increase polarity. | Solution-processable films, coatings. |
| Conductivity | May decrease conductivity due to steric hindrance affecting conjugation. | Can modulate electronic properties. google.com | Antistatic coatings, organic electronics. |
| Morphology | Can lead to unique surface structures (e.g., spherical, hierarchical). rsc.org | Can influence intermolecular interactions. | Chemical sensors, electrochromic devices. |
| Optical Properties | Can shift absorption and emission wavelengths. | Can alter the polymer's color and UV-vis absorption. nih.gov | Optoelectronic devices, smart windows. |
Beyond covalent polymers, the this compound scaffold is also suitable for designing supramolecular architectures. The secondary amine group can act as a hydrogen bond donor, enabling the formation of well-ordered assemblies. By introducing complementary functional groups, these derivatives could self-assemble into complex structures like gels, liquid crystals, or molecular networks, driven by non-covalent interactions.
Advanced Chemical Probes and Tools
Chemical probes are essential tools for visualizing and understanding complex biological processes and for detecting specific chemical species in environmental samples. Aniline derivatives are frequently incorporated into the design of such probes, often as a core component of fluorescent dyes or as a reactive moiety for analyte detection. researchgate.net
The this compound structure can be envisioned as a versatile platform for the development of new chemical probes:
Fluorescent Probes : The aniline nitrogen can serve as the electron-donating part of a "push-pull" fluorophore system, where intramolecular charge transfer (ICT) leads to environmentally sensitive fluorescence. By attaching a suitable electron-accepting group (an acceptor) to the aniline ring, probes could be designed to report on local polarity or viscosity. The N-(3-Methoxyphenethyl) group could be further functionalized to introduce targeting moieties for specific cellular organelles or biomolecules.
Electrochemical Sensors : Research has shown the development of selective electrochemical sensors for substituted anilines, such as 3-methoxyaniline. rsc.org This indicates the feasibility of creating sensors based on this compound or for its detection. Such a sensor could be fabricated by modifying an electrode with nanomaterials that selectively interact with the target molecule, allowing for sensitive and real-time quantification. rsc.org
Reaction-Based Probes : The reactivity of the aniline ring or the secondary amine can be harnessed to create probes that undergo a specific chemical reaction with an analyte of interest (e.g., reactive oxygen species, metal ions, or specific enzymes). This reaction would trigger a change in fluorescence or a colorimetric signal. For example, probes for detecting aniline vapor have been designed based on the Schiff base reaction between an aldehyde-functionalized fluorophore and the aniline. researchgate.net
Table 3: Potential Designs for Chemical Probes Based on this compound
| Probe Type | Design Principle | Potential Target |
|---|---|---|
| Fluorescent Probe | Incorporation into a push-pull system; functionalization with a targeting group. | Lipid droplets, specific proteins, cellular microenvironments. researchgate.net |
| Electrochemical Sensor | Use as a recognition element on a modified electrode surface. | Environmental monitoring of aniline-based pollutants. rsc.org |
| Reaction-Based Probe | Covalent reaction with an analyte leading to a photophysical change. | Reactive oxygen species (ROS), aldehydes, specific enzyme activities. nih.gov |
Future Directions in Synthetic Organic Chemistry
The exploration of the full potential of this compound derivatives hinges on the availability of efficient and versatile synthetic methodologies. Future research in synthetic organic chemistry will likely focus on developing novel ways to synthesize and functionalize this scaffold.
Key future directions include:
Advanced C-H Functionalization : Expanding the scope of the aforementioned C-H activation reactions to include this compound and its derivatives will be a major area of focus. nih.gov Developing catalysts that can selectively functionalize the aniline ring or even the phenethyl group would provide rapid access to a wide array of new compounds.
Novel Cyclization Strategies : The N-phenethylaniline core is a substructure in many biologically active molecules and functional materials. New synthetic methods, such as microwave-assisted, catalyst-driven cyclization reactions, could be developed to transform this compound derivatives into more complex heterocyclic systems like quinolines or other N-heterocycles. mdpi.com
Combinatorial Synthesis : The development of robust synthetic routes will enable the creation of combinatorial libraries of this compound derivatives. These libraries could then be screened for activity in high-throughput assays to accelerate the discovery of new catalysts, materials, and chemical probes.
Sustainable Synthesis : Future synthetic efforts may also focus on more environmentally friendly approaches, such as using starting materials derived from renewable feedstocks like phenols or employing catalytic systems that operate under milder conditions. researchgate.net
The synthesis of complex pharmaceutical agents like fentanyl and its analogs, which are built around a N-phenethyl core, underscores the importance of robust synthetic platforms for this class of compounds. ussc.gov Applying similar strategic synthetic thinking to this compound will undoubtedly unlock new chemical entities with valuable properties.
Q & A
Basic: What are the standard synthetic routes for N-(3-Methoxyphenethyl)aniline and its derivatives?
This compound derivatives are typically synthesized via alkylation or coupling reactions. For example, 3-Chloro-N-(3-methoxyphenethyl)aniline (14a) is prepared by reacting 3-methoxyphenethylamine with chlorinated aryl precursors under controlled conditions. The reaction often involves column chromatography for purification, with yields confirmed via NMR (¹H and ¹³C) and HRMS . Another approach uses ZnBr₂/Oxone-mediated cyclization in acetonitrile/water mixtures for spirocyclic derivatives, emphasizing regioselective radical pathways .
Basic: How is NMR spectroscopy employed in characterizing this compound derivatives?
¹H and ¹³C NMR are critical for confirming structural integrity. For instance, 3-Chloro-N-(3-methoxyphenethyl)aniline (14a) shows distinct aromatic proton signals between δ 6.6–7.3 ppm, with methoxy (-OCH₃) resonances near δ 3.7–3.8 ppm. Methoxyphenethyl chain protons appear as triplets (δ 2.7–3.4 ppm). ¹³C NMR confirms quaternary carbons (e.g., methoxy at ~55 ppm). LC/MS and HRMS further validate molecular weights (<1 ppm error) .
Advanced: How do reaction conditions influence regioselectivity in cyclization reactions involving this compound derivatives?
Regioselectivity in cyclization (e.g., forming 1-azaspiro[4.5]deca-3,6,9-trien-8-ones) depends on solvent polarity and catalyst choice. ZnBr₂/Oxone in acetonitrile/water promotes radical ipso-cyclization, favoring spirocyclic products over linear isomers. Mechanistic studies suggest bromine radicals initiate aryl-alkyne coupling, directing cyclization to the methoxy-substituted position . Contrast this with Pd-catalyzed methods, where steric effects dominate selectivity.
Advanced: What analytical challenges arise when distinguishing structural isomers of this compound derivatives?
Isomeric differentiation (e.g., para vs. ortho substitution) requires high-resolution techniques. HRMS can distinguish molecular formulas (e.g., C₁₅H₁₆ClNO vs. C₁₅H₁₆ClNO₂), but LC/MS with gradient elution is better for separating isomers. NMR coupling constants (e.g., J = 8–10 Hz for para vs. J = 2–3 Hz for meta) and NOESY correlations resolve spatial arrangements. Contradictions in literature often arise from overlapping NMR signals, necessitating X-ray crystallography for unambiguous assignments .
Advanced: How can computational methods predict the reactivity of this compound in radical-mediated reactions?
Density Functional Theory (DFT) simulations model radical intermediates in ZnBr₂/Oxone systems. Calculations reveal that the methoxy group stabilizes transition states via resonance, lowering activation barriers for ipso-cyclization. Fukui indices identify radical attack sites, while Hirshfeld charge analysis predicts electron-rich aryl regions. Experimental validation via kinetic isotope effects (KIEs) aligns with computed pathways .
Basic: What purification strategies are optimal for this compound derivatives?
Column chromatography (silica gel, hexane/ethyl acetate gradients) is standard. For polar derivatives like 3-Chloro-N-(3-methoxyphenethyl)aniline , reverse-phase HPLC (C18 columns, acetonitrile/water) improves resolution. Recrystallization from ethyl acetate/petroleum ether yields high-purity solids (mp 120–125°C). Purity is confirmed by TLC (Rf = 0.3–0.5) and ≥95% HPLC area-under-curve .
Advanced: How are this compound derivatives applied in enzyme inhibition studies?
Derivatives like 13b–13f are tested as 17β-hydroxysteroid dehydrogenase 1 (17β-HSD1) inhibitors for hormone-dependent cancers. Structure-activity relationship (SAR) studies reveal that chloro/methoxy substituents enhance binding to the enzyme’s hydrophobic pocket (IC₅₀ = 0.5–2 µM). Competitive inhibition is confirmed via Lineweaver-Burk plots, with Ki values calculated from Dixon plots .
Advanced: What stability issues arise during storage of this compound derivatives?
Nitroso derivatives (e.g., 2c–2l ) are light- and oxygen-sensitive, requiring amber vials under argon. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months. Methoxy groups reduce oxidative degradation compared to hydroxyl analogues. LC/MS monitors degradation products (e.g., quinone imines at m/z +16) .
Basic: How is the methoxy group modified to alter the compound’s pharmacological properties?
Demethylation (e.g., BBr₃ in DCM at −78°C) converts methoxy to hydroxyl groups, increasing polarity and H-bonding capacity. Boc-protection (di-tert-butyl dicarbonate) stabilizes intermediates during functionalization. Phenolic derivatives show improved solubility (logP reduced by ~1.5) and altered enzyme inhibition profiles .
Advanced: How do solvent systems impact the scalability of this compound synthesis?
Large-scale reactions (>10 g) require solvent optimization. Acetonitrile/water mixtures (3:1 v/v) balance solubility and reaction rate for cyclization, but THF/MeOH (2:1) reduces by-products in alkylation. Microwave-assisted synthesis cuts reaction times (2 h → 20 min) but risks decomposition above 100°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
